2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
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Overview
Description
2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to improve the efficiency and yield of the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the quinoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential as an antimycobacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit fungal squalene epoxidase, an enzyme crucial for fungal cell membrane synthesis . The compound’s quinoline core allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar biological activities.
2-(6-Chloroquinolin-4-yl)-1-alkoxypropan-2-ol: Another quinoline derivative with potential antimycobacterial activity.
1-{2-[(2-Chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones: Known for their interesting biological properties.
Uniqueness
2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(6-chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O/c1-26-12-11-24-9-2-7-21(15-24)8-10-25(16-21)14-19-5-3-17-13-18(22)4-6-20(17)23-19/h3-6,13H,2,7-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPBSGFUKHIDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=NC4=C(C=C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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